molecular formula C17H13FN2O B13723729 4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde

4-[1-(3-Fluoro-benzyl)-1H-pyrazol-4-yl]-benzaldehyde

Katalognummer: B13723729
Molekulargewicht: 280.30 g/mol
InChI-Schlüssel: OMWAGFBHGUSIAG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to a pyrazole ring, which is further connected to a benzaldehyde moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde typically involves multi-step organic reactionsThe Suzuki-Miyaura coupling reaction is often employed in the synthesis of such compounds, utilizing boronic acids and palladium catalysts under mild conditions .

Industrial Production Methods

While specific industrial production methods for 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the fluorobenzyl group.

Major Products Formed

    Oxidation: 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzoic acid.

    Reduction: 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is largely dependent on its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. The fluorobenzyl group can enhance the compound’s binding affinity and selectivity towards its target, while the pyrazole ring can contribute to its overall stability and bioavailability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[1-(3-Fluorobenzyl)-1H-pyrazol-4-yl]-benzaldehyde is unique due to the combination of the fluorobenzyl group and the benzaldehyde moiety attached to the pyrazole ring. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various research applications .

Eigenschaften

Molekularformel

C17H13FN2O

Molekulargewicht

280.30 g/mol

IUPAC-Name

4-[1-[(3-fluorophenyl)methyl]pyrazol-4-yl]benzaldehyde

InChI

InChI=1S/C17H13FN2O/c18-17-3-1-2-14(8-17)10-20-11-16(9-19-20)15-6-4-13(12-21)5-7-15/h1-9,11-12H,10H2

InChI-Schlüssel

OMWAGFBHGUSIAG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)F)CN2C=C(C=N2)C3=CC=C(C=C3)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.